molecular formula C15H23NO5S B1342902 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate CAS No. 193475-82-0

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate

Cat. No. B1342902
CAS RN: 193475-82-0
M. Wt: 329.4 g/mol
InChI Key: LHPTXGAYGSHWTC-UHFFFAOYSA-N
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Description

“2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 158690-56-3 . It has a molecular weight of 315.39 and its IUPAC name is 2-[(tert-butoxycarbonyl)amino]ethyl 4-methylbenzenesulfonate .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Polymer Synthesis

  • 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate has been explored in the synthesis of polymers, particularly polythiophenes. These polymers exhibit chiral self-assembling structures, influenced by hydrogen bond networks and π-stacks, both in solid states and solutions (Cagnoli et al., 2005).

Synthesis of Oxazole Derivatives

  • The compound plays a role in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This process includes a Pd-catalyzed amide coupling and subsequent oxazole formation, crucial for synthesizing macrocyclic azole peptides (Magata et al., 2017).

Amino Acid and Peptide Chemistry

  • It's used in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. The presence of a N-methyl substituent enhances the cyclization rate, important in amino acid chemistry (Agami et al., 1993).
  • The compound assists in the sequential deprotection/reprotection of the α-amino group in amino acid and dipeptide methyl esters. This process is crucial for synthesizing N-Boc-α-amino acid and peptide derivatives (Gioia et al., 2014).

Medicinal Chemistry

  • It is involved in synthesizing optically active azaallylic anions for medicinal chemistry applications. The reaction yields a mixture of an α-amino ketone derivative, highlighting its importance in the synthesis of biologically active compounds (Fioravanti et al., 1998).

Material Science

  • In material science, it's used in the synthesis of poly(oxazoline)s with telechelic antimicrobial functions. This involves the synthesis of poly(oxazoline) with both primary amino and antimicrobial functions, indicating its potential in creating antibacterial materials (Waschinski & Tiller, 2005).

Analytical Chemistry

  • This compound is also significant in analytical chemistry, especially in the indirect fluorescent visualization of aliphatic amines. It's used in reversed-phase ion pair chromatography for the quantitation of aliphatic amines, demonstrating its utility in analytical methods (Gallo & Walters, 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound were not found in the search results, the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis suggests potential applications in peptide and protein chemistry .

Biochemical Analysis

Biochemical Properties

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . This interaction is crucial for peptide synthesis, where the compound acts as a coupling reagent, facilitating the formation of peptide bonds.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance amide formation in amino acid ionic liquids, which can impact protein synthesis and other cellular processes . Additionally, its interaction with various biomolecules can lead to changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating enzyme inhibition or activation. For example, it enhances amide formation in amino acid ionic liquids by acting as a coupling reagent . This interaction leads to changes in gene expression and protein synthesis, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. The compound has been shown to maintain its stability under specific conditions, such as inert atmospheres and low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance amide formation and protein synthesis without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, its role in enhancing amide formation in amino acid ionic liquids indicates its involvement in peptide synthesis pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect its overall activity and function, impacting cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPTXGAYGSHWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 112a (9.0 g, 51 mmol), and Et3N (18.6 mL, 51 mmol) in DCM (100 mL) was added TsCl (9.77 g, 51 mmol). The mixture was stirred at rt for 4 h and concentrated. The residue was diluted with EA, washed with water. The organic layer was dried and concentrated to give 2-(tert-butoxycarbonyl(methyl)amino)ethyl 4-methylbenzenesulfonate 112b (10.0 g, 61%) as light yellow oil. ESI-LCMS: m/z=230.0
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.77 g
Type
reactant
Reaction Step Two

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